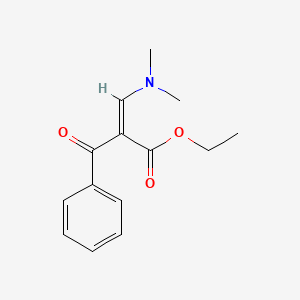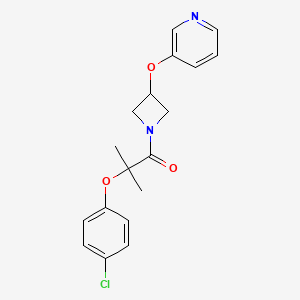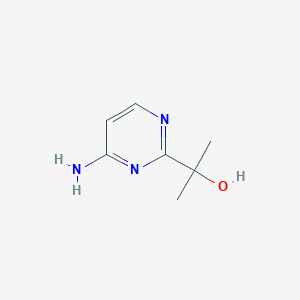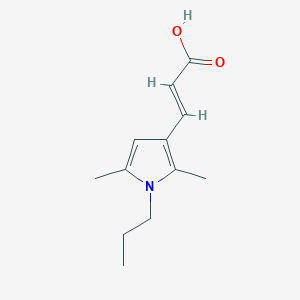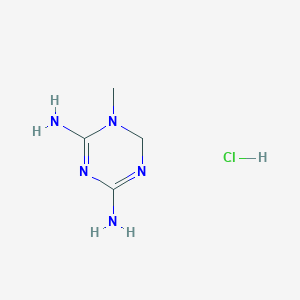
1-Methyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-Methyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride typically involves the reaction of cyanuric chloride with methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium carbonate, to facilitate the substitution of chlorine atoms with amino groups. The reaction can be performed using conventional heating methods or microwave irradiation to enhance the reaction rate and yield .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can further improve the scalability of the production process .
Análisis De Reacciones Químicas
1-Methyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include sodium carbonate, lithium alkoxide, and various amines. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit mitochondrial permeability transition, thereby preventing cell death during oxidative stress. This action is achieved without inhibiting mitochondrial respiration, making it a promising candidate for protecting cells under stress conditions .
Comparación Con Compuestos Similares
1-Methyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride can be compared with other triazine derivatives such as:
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have different substituents at the 2, 4, and 6 positions, leading to varied chemical and biological properties.
2-Imino-2H-chromen-3-yl-1,3,5-triazines: These hybrids combine triazine and coumarin structures, resulting in unique biological activities.
4,6-Diamino-1,3,5-triazine-2-carbohydrazides: These derivatives are synthesized through nucleophilic substitution and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-methyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c1-9-2-7-3(5)8-4(9)6;/h2H2,1H3,(H4,5,6,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBXHACEAVEYET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN=C(N=C1N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2369480.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2369481.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2369482.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369483.png)
![9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2369484.png)
![N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2369486.png)
![[(2S)-1-(Piperidin-3-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2369488.png)
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2369489.png)
![(3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2369493.png)
